![molecular formula C19H14F3OP B14244587 Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- CAS No. 185685-09-0](/img/structure/B14244587.png)
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure with a trifluoromethyl substituent. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- typically involves the reaction of diphenylphosphine oxide with a trifluoromethyl-substituted aromatic compound. One common method is the Williamson reaction, where the diphenylphosphine oxide reacts with a trifluoromethyl-substituted phenol in the presence of a base . Another approach involves the hydrogenation of a precursor compound containing both diphenylphosphine oxide and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound often employs high-temperature one-pot polymerization techniques. For example, a high-temperature polycondensation reaction can be used to synthesize polyimides containing diphenylphosphine oxide and trifluoromethyl groups . This method ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides with higher oxidation states, while reduction reactions produce phosphines .
科学的研究の応用
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a coupling partner in cross-coupling reactions to prepare various organophosphorus compounds.
Biology: The compound’s unique properties make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals due to its ability to form stable complexes with metal ions.
Industry: The compound is used in the production of advanced flame-retardant and optical film materials.
作用機序
The mechanism of action of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- involves its ability to form stable complexes with metal ions. This property is due to the presence of the phosphine oxide group, which acts as a strong electron donor. The compound can interact with various molecular targets and pathways, depending on its specific application .
類似化合物との比較
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
Phosphine oxide, diphenyl[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-: This compound has additional fluorine atoms, which can enhance its chemical stability and reactivity.
Diphenylphosphine oxide: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
The uniqueness of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- lies in its combination of the phosphine oxide group with the trifluoromethyl substituent, providing a balance of stability and reactivity that is valuable in various applications.
特性
CAS番号 |
185685-09-0 |
|---|---|
分子式 |
C19H14F3OP |
分子量 |
346.3 g/mol |
IUPAC名 |
1-diphenylphosphoryl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H14F3OP/c20-19(21,22)17-13-7-8-14-18(17)24(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChIキー |
YGWFTNJHJHEIMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



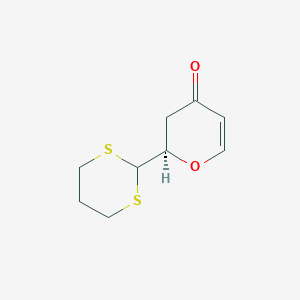
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)
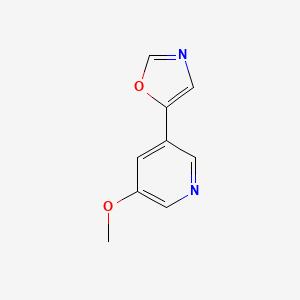

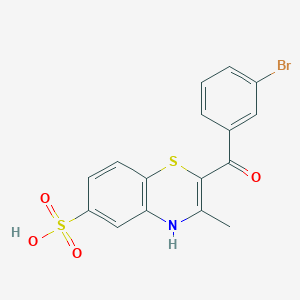
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)

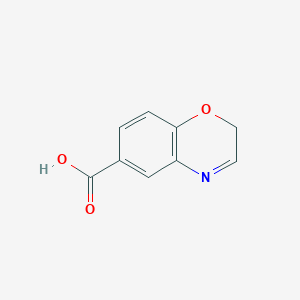
![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
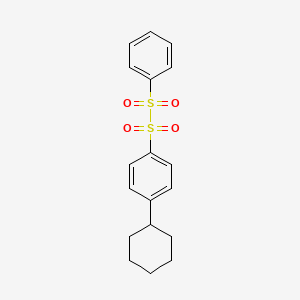
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
